molecular formula C20H15ClN4O2S B12144402 N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12144402
M. Wt: 410.9 g/mol
InChI Key: FYVVGMMVCLWIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide moiety linked to a quinoxaline core substituted with a 3-chloroaniline group. Quinoxaline derivatives are renowned for their diverse biological activities, particularly in anticancer research, due to their ability to interact with cellular targets such as kinases and topoisomerases . The sulfonamide group enhances pharmacological properties by improving solubility and binding affinity, while the 3-chloroaniline substituent contributes to electronic and steric effects critical for target modulation.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H15ClN4O2S/c21-14-7-6-8-15(13-14)22-19-20(24-18-12-5-4-11-17(18)23-19)25-28(26,27)16-9-2-1-3-10-16/h1-13H,(H,22,23)(H,24,25)

InChI Key

FYVVGMMVCLWIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 2,3-Dichloroquinoxaline

The synthesis begins with 2,3-dichloroquinoxaline , a commercially available precursor or a compound readily synthesized via cyclization of o-phenylenediamine with oxalic acid derivatives. Chlorination using POCl₃ or PCl₅ under reflux yields the dichlorinated intermediate.

Substitution at Position 3 with 3-Chloroaniline

Amination via Pyridine-Base-Mediated Reaction

Intermediate A undergoes substitution with 3-chloroaniline in the presence of 2,6-lutidine (2,6-dimethylpyridine) as a base.

Reaction Parameters

  • Solvent : n-Butanol or DMF at 120–125°C.

  • Molar Ratio : 1.1 equiv. lutidine ensures complete deprotonation of the amine.

  • Reaction Time : 20–48 hours for full conversion.

Mechanistic Insight
Lutidine facilitates the elimination of HCl, driving the reaction toward the desired product. The electron-deficient quinoxaline ring enhances electrophilicity at position 3, enabling efficient substitution.

Optimization and Scalability

Purity and Yield Enhancements

  • Temperature Control : Lower temperatures (50°C) in Step 1 reduce byproducts like 3-chloroquinoxalin-2-ol.

  • Workup : Acidic precipitation (using HCl) removes unreacted starting materials.

  • Solvent Selection : n-Butanol in Step 2 minimizes side reactions compared to xylene.

Industrial-Scale Adaptations

  • Continuous Flow Systems : Reduce reaction times and improve heat management.

  • Catalytic Additives : MoVP catalysts (as in) are avoided due to incompatibility with sulfonamide groups.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 10.2 (s, 1H, NH), 8.6–7.5 (m, 12H, aromatic).

    • Distinct singlet for sulfonamide NH at δ 10.2 ppm.

  • HRMS : m/z calculated for C₂₀H₁₄Cl₂N₄O₂S: 468.02; found: 468.03.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 51.2%, H 2.9%, N 11.9% (theoretical: C 51.3%, H 3.0%, N 11.9%).

Comparative Analysis of Methodologies

ParameterStep 1 (LiOH/DMA)Step 2 (Lutidine/n-BuOH)Alternative (Cs₂CO₃/DMF)
Yield 88%65–70%45–50%
Reaction Time 20 hours42 hours72 hours
Byproducts <3%<5%10–15%
Scalability HighModerateLow

Challenges and Solutions

Competitive Substitution

The chlorine at position 3 is less reactive than position 2 due to steric and electronic effects. Using excess 3-chloroaniline (2.5 equiv.) ensures complete substitution.

Stability of Intermediates

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide is hygroscopic; storage under anhydrous N₂ is recommended .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoxaline core or the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide has been investigated for its potential anticancer properties. Studies have shown that quinoxaline derivatives can inhibit specific molecular targets involved in cancer cell proliferation. For instance, compounds similar to this sulfonamide have demonstrated significant inhibitory activity against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action
The compound is believed to exert its anticancer effects through the inhibition of angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2). This pathway is crucial for tumor growth and metastasis. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against VEGFR-2, making it a promising candidate for further development .

Antimicrobial Properties

Bacterial and Fungal Inhibition
The compound has shown significant antibacterial and antifungal activity. For example, studies have reported that quinoxaline sulfonamide derivatives exhibit potent effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cellular functions, leading to cell death .

Case Study: Antibacterial Screening
A comparative study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound, against standard antibiotics. The results indicated that this compound had a zone of inhibition greater than that of chloramphenicol but less than ampicillin, highlighting its potential as a new antimicrobial agent .

Biological Research

In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell cycle regulation, making it a valuable tool for understanding cancer biology.

Industrial Applications

Synthesis of Complex Molecules
This compound serves as a building block in synthetic organic chemistry, facilitating the development of more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms and synthesize novel compounds with enhanced biological activities .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell LineIC50 Value (µM)Reference
This compoundHepG27.7
DoxorubicinHepG210
N-t-butylbenzamide derivativeMCF-74.5

Table 2: Antibacterial Activity Comparison

Compound NameBacteria TestedZone of Inhibition (mm)Reference
This compoundS. aureus20
ChloramphenicolS. aureus19
AmpicillinS. aureus28

Mechanism of Action

The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Chloro-Substituted Analogs

  • N-[3-(5-Chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide (): Substituents: 5-chloro-2,4-dimethoxyphenyl and 3-methylbenzenesulfonamide. Molecular Weight: ~454.89 g/mol (calculated from C22H20ClN5O3S).
  • Compound 1e () :

    • Substituents: 3-chloroaniline and unmodified benzenesulfonamide.
    • Molecular Weight: ~400.85 g/mol (estimated).
    • Activity: Demonstrates moderate COX-2 inhibition in vitro, with the chloro group enhancing target binding via hydrophobic interactions .

Hydroxy- and Methoxy-Substituted Analogs

  • N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide (): Substituents: 3-hydroxyphenyl. Molecular Weight: 392.43 g/mol. Impact: The hydroxyl group improves aqueous solubility but reduces membrane permeability compared to chloro analogs. Precautionary statements (H315, H319) suggest irritancy, possibly due to polar interactions .
  • (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (): Substituents: Methoxystyryl and methoxybenzenesulfonamide. Activity: Exhibits potent cytotoxicity (IC50 < 1 µM in HEPG2 cells) attributed to the methoxy groups’ electron-donating effects and styryl conjugation .

Variations in the Sulfonamide Moiety

  • 4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (): Substituents: 4-chlorobenzenesulfonamide and benzodioxin. Molecular Weight: 468.91 g/mol.
  • N-[3-(quinolin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (): Substituents: Quinolin-6-ylamino. Molecular Weight: 427.5 g/mol. Properties: Higher complexity (693 per topological analysis) due to the fused quinoline ring, which may enhance intercalation but reduce synthetic yield .

Key Research Findings

  • Substituent Position Matters : Chloro groups at the 3-position (as in the target compound) show superior binding to kinase pockets compared to 2- or 4-position analogs (e.g., ’s 2,5-dichloro derivative) due to optimal steric alignment .
  • Sulfonamide Modifications : 4-Chlorobenzenesulfonamide () increases cytotoxicity by 30% compared to unsubstituted benzenesulfonamide, likely due to enhanced halogen bonding .
  • Assay Compatibility : The SRB assay () has been widely used to evaluate cytotoxicity in analogs, confirming the target compound’s compatibility with high-throughput screening .

Biological Activity

N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic compound belonging to the quinoxaline family, which is characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClN4O2S, with a molecular weight of approximately 396.86 g/mol. The compound features a quinoxaline moiety linked to a benzenesulfonamide group, contributing to its unique pharmacological properties.

This compound exhibits its biological effects through several mechanisms:

  • Anticancer Activity :
    • The compound induces apoptosis in cancer cells by causing cell cycle arrest and activating apoptotic pathways. It has been shown to interact with specific molecular targets involved in cancer progression, including enzymes that facilitate tumor growth and DNA replication.
    • It can intercalate with DNA, disrupting replication processes and leading to cell death.
  • Antimicrobial Properties :
    • The compound demonstrates antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival.
    • Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish biological effects:

Compound NameStructural FeaturesUnique Aspects
2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamideSimilar quinoxaline core; different chloro substitutionVariations in pharmacological properties due to substitution pattern
2,5-dichloro-N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamideContains methyl groups instead of chlorineAffects chemical reactivity and biological activity
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamideDifferent sulfonamide derivativeExplores alternative mechanisms of action

These comparisons highlight the importance of specific substituents in modulating the compound's efficacy against various biological targets.

Case Studies and Research Findings

Recent studies have focused on the anticancer properties of this compound. For instance:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Comparative studies showed that this compound exhibits a zone of inhibition (ZOI) against Staphylococcus aureus and Escherichia coli that surpasses many conventional antibiotics, suggesting its potential as an effective antimicrobial agent .

Q & A

Q. How can the synthesis of N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide be optimized for reproducibility and yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and sulfonylation. Key steps include:
  • Temperature control : Maintaining 60–80°C during the coupling of 3-chloroaniline to the quinoxaline core to minimize side products .
  • Catalyst selection : Using triethylamine (TEA) as a base to enhance reaction efficiency in sulfonamide formation .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) ensures >95% purity. Yield improvements (up to 75%) are achieved by optimizing solvent polarity (e.g., DMF for solubility) .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH2 (δ 7.4–7.5 ppm) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 408.3) .
  • Elemental analysis : C, H, N values within ±0.4% of theoretical calculations .

Q. What is the primary mechanism of action of this compound in cancer models?

  • Methodological Answer : It acts as a PI3K inhibitor, disrupting the PI3K/Akt/mTOR pathway. Key experimental approaches include:
  • Kinase assays : IC50 values against PI3Kα (15–30 nM) using recombinant enzyme assays .
  • Western blotting : Reduced phosphorylation of Akt (Ser473) and mTOR in HEPG2 cells after 24-hour treatment .
  • Cell cycle analysis : Flow cytometry showing G1 arrest (e.g., 60% of cells in G1 phase vs. 40% in controls) .

Advanced Research Questions

Q. How do researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer : Contradictions (e.g., IC50 of 15.6 μM in HEPG2 vs. 45.2 μM in MCF7) are resolved by:
  • Assay standardization : Use the Sulforhodamine B (SRB) assay for protein content quantification, ensuring uniform seeding density and fixation times .
  • Pathway profiling : RNA-seq to identify differential expression of PI3K isoforms (e.g., PI3Kα overexpression in resistant lines) .
  • Metabolic testing : Compare ATP levels (via luminescence) to rule out off-target effects on mitochondrial function .

Q. What structural modifications enhance potency while reducing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Substituent addition : A 4-methyl group on the benzenesulfonamide moiety improves cellular uptake (logP reduced from 3.2 to 2.8) without compromising potency .
  • Scaffold hybridization : Fusion with triazoloquinoxaline derivatives (e.g., compound 11 in ) increases DNA intercalation, enhancing apoptosis in vivo .
  • Toxicity screening : Ames test and hERG channel inhibition assays to prioritize analogs with LD50 > 500 mg/kg in rodents .

Q. How is this compound evaluated in combination therapies (e.g., with radiotherapy)?

  • Methodological Answer :
  • Radiosensitization protocols : Pre-treat cells with 10 μM compound for 24 hours, followed by γ-irradiation (2–8 Gy). Synergy is quantified via clonogenic survival assays, showing dose-enhancement ratios (DER) of 1.5–2.0 .
  • Mechanistic studies : Immunofluorescence for γ-H2AX foci to confirm enhanced DNA damage retention .

Q. What challenges arise in translating in vitro efficacy to in vivo models?

  • Methodological Answer :
  • Pharmacokinetics : Poor oral bioavailability (F = 12%) due to low solubility. Mitigated via nanoformulation (e.g., PEG-PLGA nanoparticles increasing AUC by 3-fold) .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify rapid CYP3A4-mediated oxidation. Co-administration with ketoconazole extends half-life from 1.2 to 4.7 hours .

Q. How do researchers validate target specificity amid off-pathway effects?

  • Methodological Answer :
  • CRISPR knockout : PI3Kα-null cells show reduced sensitivity (IC50 shifts from 15.6 μM to >100 μM) .
  • Proteome profiling : SILAC-based mass spectrometry identifies off-target binding to tubulin (Kd = 8.2 μM) .
  • Kinome screening : Broad-panel kinase assays (e.g., Eurofins KinomeScan) confirm >90% selectivity for PI3K over 400 kinases .

Key Research Gaps and Future Directions

  • Resistance mechanisms : RNAi screens to identify compensatory pathways (e.g., MAPK activation) in PI3K-inhibited cells .
  • In vivo imaging : Develop 18F^{18}F-labeled analogs for PET tracking of tumor uptake .
  • Polypharmacology : Dual PI3K/mTOR inhibitors inspired by structural analogs (e.g., XL765) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.